molecular formula C17H17N3O2S B2659547 4-(4-Methoxy-phenyl)-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol CAS No. 69026-68-2

4-(4-Methoxy-phenyl)-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol

Cat. No. B2659547
CAS RN: 69026-68-2
M. Wt: 327.4
InChI Key: QSUMVEFMJDKLOF-UHFFFAOYSA-N
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Description

1,2,4-Triazole compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

1,2,4-Triazole-containing scaffolds are synthesized using various strategies. One common method involves the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .


Chemical Reactions Analysis

1,2,4-Triazoles have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .


Physical And Chemical Properties Analysis

1,2,4-Triazoles are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . They are white to pale yellow crystalline solids with a weak, characteristic odor, soluble in water and alcohol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : 4-(4-Methoxy-phenyl)-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol can be efficiently synthesized using a lithiation–trapping sequence. The presence of an electron-donating methoxy group enhances the metalation and functionalization of this ring system, offering an alternative approach towards the synthesis of various 1,2,4-triazole derivatives (Mansueto et al., 2014).

Biological and Pharmacological Potential

  • Cholinesterase Inhibition : Research on S-alkylated derivatives of this compound has shown significant potential as cholinesterase inhibitors. These inhibitors demonstrate considerable activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating conditions like Alzheimer's disease (Arfan et al., 2018).
  • Antiproliferative Activity : Certain derivatives have shown significant antiproliferative activities, suggesting their utility in cancer research and potential therapeutic applications (Narayana et al., 2010).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Studies have demonstrated the effectiveness of related compounds in inhibiting the corrosion of mild steel in acidic environments. This application is significant for industrial processes, especially in preventing material degradation (Bentiss et al., 2009).

Safety And Hazards

While specific safety and hazard information for “4-(4-Methoxy-phenyl)-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol” is not available, it’s important to note that some triazole compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

4-(4-methoxyphenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-12-3-7-15(8-4-12)22-11-16-18-19-17(23)20(16)13-5-9-14(21-2)10-6-13/h3-10H,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUMVEFMJDKLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001325744
Record name 4-(4-methoxyphenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645233
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Methoxy-phenyl)-5-p-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol

CAS RN

69026-68-2
Record name 4-(4-methoxyphenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001325744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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